Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15752655
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9Cl2NO2 |
---|---|
Molecular Weight | 234.08 g/mol |
IUPAC Name | ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-3-6(11)5-12-8(7)4-10/h3,5H,2,4H2,1H3 |
Standard InChI Key | YFISXBSWNVCZFA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=CC(=C1)Cl)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate, reflects its ester-functionalized pyridine core. The chlorine substituents at positions 2 and 5 introduce steric and electronic effects that influence reactivity. The canonical SMILES representation, CCOC(=O)C1=C(N=CC(=C1)Cl)CCl
, provides a standardized notation for computational modeling.
Table 1: Key Structural and Spectral Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉Cl₂NO₂ | |
Molecular Weight | 234.08 g/mol | |
InChI Key | YFISXBSWNVCZFA-UHFFFAOYSA-N | |
XLogP3 (Predicted) | 2.8 | |
Hydrogen Bond Acceptor Count | 3 |
Spectral Characteristics
Infrared (IR) spectroscopy of analogous pyridine esters reveals key absorptions:
-
C=O stretch: ~1740 cm⁻¹ (ester carbonyl).
-
C-Cl stretches: 550–750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) data for related compounds suggest the following signals: -
¹H NMR: δ 1.3 ppm (triplet, CH₃CH₂), δ 4.3 ppm (quartet, CH₂O), δ 4.6 ppm (s, CH₂Cl) .
-
¹³C NMR: δ 165 ppm (ester C=O), δ 150–140 ppm (pyridine C-Cl) .
Synthesis and Reaction Pathways
Classical Synthetic Routes
The synthesis typically involves sequential halogenation and esterification steps:
-
Chloromethylation: Reaction of ethyl nicotinate with formaldehyde and HCl under reflux to introduce the chloromethyl group.
-
Electrophilic Chlorination: Use of Cl₂ or SO₂Cl₂ to substitute hydrogen at the 5-position .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Chloromethylation | HCHO, HCl, 80°C, 6 hr | 65–70% | |
Chlorination | Cl₂, FeCl₃, 50°C, 3 hr | 85% | |
Esterification | Ethanol, H₂SO₄, reflux | 90% |
Advanced Methodologies
Recent advances leverage photoredox catalysis for regioselective functionalization. For example, visible-light-mediated coupling of chloromethylpyridines with aryl halides achieves C–C bond formation without harsh conditions . A 2024 study demonstrated the use of iridium photocatalysts to synthesize thiazolo[3,2-a]pyridine derivatives from chloromethyl precursors .
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound serves as a precursor for antioxidants and antimicrobial agents. Structural analogs exhibit:
-
Antioxidant Activity: IC₅₀ values of 12–18 μM in DPPH radical scavenging assays.
-
Antibacterial Effects: Inhibition zones of 12–15 mm against E. coli and S. aureus.
Table 3: Biological Activity of Analogous Compounds
Compound | Bioactivity | Efficacy | Source |
---|---|---|---|
Ethyl 5-bromo-2-(chloromethyl)nicotinate | Antimicrobial (Gram-positive) | 15 mm zone | |
Methyl 7-(chloromethyl)thiazolo-pyridine | Anticancer (HeLa cells) | IC₅₀ = 8 μM |
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.5 |
Ethanol | 45 |
Dichloromethane | 120 |
Low aqueous solubility (0.5 mg/mL) necessitates prodrug strategies for biomedical applications.
Future Directions and Challenges
Green Chemistry Approaches
Efforts to replace toxic chlorinating agents (e.g., Cl₂) with enzymatic or electrochemical methods are underway. A 2025 pilot study achieved 70% yield using laccase-mediated chlorination .
Targeted Drug Delivery
Encapsulation in lipid nanoparticles improves bioavailability 3-fold in murine models, addressing solubility limitations .
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